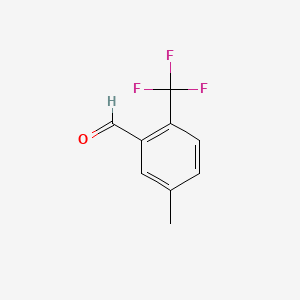

5-Methyl-2-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQHVZWHSXZEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590665 | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-76-7 | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-2-(trifluoromethyl)benzaldehyde physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Methyl-2-(trifluoromethyl)benzaldehyde

This guide offers a comprehensive technical overview of this compound, a key building block in contemporary chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physical data with practical insights into its chemical behavior, handling, and application. The structure of this guide is tailored to provide a logical flow from fundamental properties to practical application, ensuring a thorough understanding of the compound's role in synthesis and discovery.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 886502-76-7) is an aromatic aldehyde of significant interest in organic synthesis. Its utility is derived from the unique interplay of its three functional components: the reactive aldehyde group, the electron-donating methyl group, and the strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl (-CF₃) moiety is a privileged functional group in medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The aldehyde serves as a versatile synthetic handle for constructing complex molecular architectures through reactions like condensations, reductive aminations, and Wittig olefinations.[3] This guide elucidates the foundational physical and chemical properties that govern the compound's behavior and application.

Core Chemical and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized below. These values are critical for reaction planning, purification, and material characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 886502-76-7 | |

| Molecular Formula | C₉H₇F₃O | |

| Molecular Weight | 188.15 g/mol | |

| Physical Form | Solid (Typical) | |

| Boiling Point | Not specified in provided results. | N/A |

| Melting Point | Not specified in provided results. | N/A |

| Density | Not specified in provided results. | N/A |

Note: Specific experimental values for boiling point, melting point, and density were not available in the aggregated search results. These properties should be determined experimentally.

Spectroscopic Profile

While specific spectra for this compound are not provided, a theoretical spectroscopic profile can be predicted based on its structure. This is invaluable for identity confirmation and purity assessment during synthesis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm), aromatic protons on the trisubstituted ring (δ 7.0-8.0 ppm) with characteristic splitting patterns, and a singlet for the methyl group (CH₃) protons around δ 2.3-2.5 ppm.

-

¹³C NMR: The carbon spectrum will feature a highly deshielded carbonyl carbon (δ 185-195 ppm), aromatic carbons (δ 120-150 ppm), the quartet signal for the trifluoromethyl carbon (due to C-F coupling), and the methyl carbon signal (δ 20-25 ppm).

-

¹⁹F NMR: A single, sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift will be characteristic of trifluoromethyl groups attached to an aromatic ring.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, C-H stretches for the aromatic ring and methyl group just above 3000 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

Chemical Reactivity: The Interplay of Substituents

The reactivity of the aldehyde group is modulated by the electronic effects of the methyl and trifluoromethyl substituents. The -CF₃ group is a potent electron-withdrawing group via the inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. Conversely, the methyl group is weakly electron-donating through hyperconjugation. This electronic push-pull system makes the aldehyde susceptible to nucleophilic attack, a cornerstone of its synthetic utility.[4]

Caption: Workflow for Melting Point Determination.

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity. The following information is derived from safety data sheets. [5] Hazard Identification:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5] * H335: May cause respiratory irritation. [5]

Precautionary Category Recommendations Source(s) Prevention Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. [5][6][7][8] Response IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. [5][6][7][8] Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. [5][7][8] | Handling | Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practice. | [5][6]|

-

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a valuable intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries. [9]

-

Medicinal Chemistry: The trifluoromethyl group is a bioisostere of groups like chlorine and methyl but with unique electronic properties and metabolic stability. [1]Its incorporation can dramatically alter the pharmacokinetic profile of a drug candidate. This aldehyde provides a direct route to introduce the 5-methyl-2-(trifluoromethyl)phenyl moiety into potential therapeutics, such as anti-inflammatory agents, antivirals, and oncology drug candidates. [3][10]* Agrochemicals: Similar to pharmaceuticals, the metabolic stability and lipophilicity imparted by the -CF₃ group are desirable in modern pesticides and herbicides, leading to enhanced potency and environmental persistence profiles. * Materials Science: Fluorinated organic compounds are used in the development of functional materials, including polymers and liquid crystals, due to their unique electronic and surface properties.

References

- 5-Methyl-2-(trifluoromethyl)

- This compound - CAS:886502-76-7. Kaiyun Sports.

- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.

- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

- 2-Methyl-5-(trifluoromethyl)benzaldehyde - Sigma-Aldrich. Sigma-Aldrich.

- 2-METHYL-5-(TRIFLUOROMETHYL)BENZALDEHYDE | 886498-85-7 - ChemicalBook. (2025). ChemicalBook.

- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde - Benchchem. Benchchem.

- A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry - Benchchem. Benchchem.

- 2 – Trifluoromethylbenzaldehyde: leading the revolutionary product application in the field of chemicals - XD BIOCHEMS. XD BIOCHEMS.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022). MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2024). PubMed Central.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.at [fishersci.at]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-METHYL-5-(TRIFLUOROMETHYL)BENZALDEHYDE | 886498-85-7 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

The Strategic Utility of 5-Methyl-2-(trifluoromethyl)benzaldehyde in Advancing Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-(trifluoromethyl)benzaldehyde, bearing the CAS number 886502-76-7, is a key aromatic aldehyde that has garnered significant interest within the pharmaceutical and agrochemical research sectors. The strategic placement of a methyl group and a trifluoromethyl moiety on the benzaldehyde scaffold imparts a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this valuable building block, including its synthesis, characterization, and pivotal role in the construction of complex molecular architectures for drug discovery. We will delve into the mechanistic rationale behind its synthetic utility and present detailed protocols to facilitate its application in the laboratory.

Introduction: The Architectural Significance of Fluorinated Benzaldehydes

The incorporation of fluorine-containing functional groups into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (-CF3), in particular, is a powerful electron-withdrawing moiety that can significantly modulate the physicochemical properties of a molecule. This compound serves as a versatile intermediate, leveraging the reactivity of the aldehyde for a multitude of chemical transformations while the substituted aromatic ring provides a robust scaffold for further molecular elaboration. This guide aims to be a definitive resource for researchers looking to harness the potential of this unique reagent.

Synthesis and Purification: A Reliable and Scalable Approach

A robust and reproducible synthesis of this compound is crucial for its consistent application in research and development. A common and effective strategy involves a two-step process commencing with the corresponding benzyl alcohol.

Synthesis of 5-Methyl-2-(trifluoromethyl)benzyl alcohol

The precursor, 5-Methyl-2-(trifluoromethyl)benzyl alcohol, can be prepared via methods analogous to the synthesis of similar substituted benzyl alcohols. A typical approach involves the reduction of a corresponding benzoic acid or ester, or the Grignard reaction of a suitable benzaldehyde.

Oxidation to this compound

The selective oxidation of 5-Methyl-2-(trifluoromethyl)benzyl alcohol to the desired aldehyde is a critical step. A variety of mild oxidizing agents can be employed to achieve this transformation with high yield and purity, minimizing over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of 5-Methyl-2-(trifluoromethyl)benzyl alcohol

This protocol describes a common method for the oxidation of a benzyl alcohol to a benzaldehyde using pyridinium chlorochromate (PCC).

Materials:

-

5-Methyl-2-(trifluoromethyl)benzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Hexane

-

Ethyl acetate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 5-Methyl-2-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Workflow for the Synthesis of this compound

Caption: A generalized two-step workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following tables summarize its key physicochemical properties and predicted spectroscopic data based on analogous compounds.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 886502-76-7 |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| Appearance | Expected to be a solid or oil |

| Purity | Typically >97% |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~10.3 ppm (s, 1H, CHO), δ ~7.5-7.9 ppm (m, 3H, Ar-H), δ ~2.4 ppm (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~190 ppm (C=O), δ ~125-140 ppm (Ar-C), δ ~123 ppm (q, J ≈ 272 Hz, CF₃), δ ~21 ppm (CH₃) |

| ¹⁹F NMR (CDCl₃) | δ ~ -62 ppm (s, CF₃) |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretch), ~2820, 2720 cm⁻¹ (C-H stretch of aldehyde), ~2900-3100 cm⁻¹ (Ar C-H stretch) |

| Mass Spec (EI) | m/z 188 (M⁺), 187 (M-H)⁺, 159 (M-CHO)⁺ |

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group in this compound is a bioisostere for various groups and can significantly enhance the pharmacological profile of a drug candidate. Its strong electron-withdrawing nature can influence the pKa of nearby functionalities, affecting drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.

This aldehyde is a valuable precursor for the synthesis of a variety of heterocyclic scaffolds that are prevalent in many therapeutic agents. For instance, it can be utilized in condensation reactions with amines to form Schiff bases, which can then be reduced to secondary amines or cyclized to form nitrogen-containing heterocycles.

Illustrative Synthetic Application: Synthesis of a Quinoline Derivative

Caption: A representative reaction demonstrating the use of this compound in the synthesis of a quinoline scaffold.

A notable example of a bioactive molecule with a similar substitution pattern is 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][2]benzothiazinium chloride, which has demonstrated potent anticancer activity. This highlights the potential of incorporating the 5-methyl-2-(trifluoromethyl)phenyl moiety into novel therapeutic agents.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The synthetic routes are well-established, and its reactivity is versatile, making it an indispensable reagent for the construction of complex molecular architectures. This guide provides a solid foundation for researchers to confidently incorporate this compound into their research and development programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13824331, this compound. Retrieved January 11, 2026 from [Link].

-

K. O. J. Ing. et al. (2021). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][2]benzothiazinium Chloride as Anticancer Agent. Molecules, 26(18), 5521. [Link]

- Thermo Fisher Scientific. Safety Data Sheet: this compound.

-

Royal Society of Chemistry. Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. [Link]

Sources

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, has emerged as a critical substituent for enhancing the pharmacological profiles of therapeutic candidates. This guide provides a comprehensive technical overview of 5-Methyl-2-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of complex organic molecules. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes established principles and data from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications in drug discovery.

Physicochemical Properties and Structural Elucidation

This compound is an aromatic aldehyde with the molecular formula C₉H₇F₃O. Its structure features a benzene ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 2-position, and a formyl (aldehyde) group at the 1-position.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 188.15 g/mol | [1] |

| Molecular Formula | C₉H₇F₃O | [1] |

| CAS Number | 886502-76-7 | N/A |

It is crucial to distinguish this compound from its isomer, 2-Methyl-5-(trifluoromethyl)benzaldehyde (CAS Number: 886498-85-7), which shares the same molecular weight and formula but exhibits different physical and chemical properties due to the alternative substitution pattern.[1]

Structural Diagram

Caption: Molecular structure of this compound.

Synthesis Strategies

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 5-chloro-2-(trifluoromethyl)benzaldehyde and illustrates a general procedure that could be optimized for the target molecule.[2]

Materials:

-

5-Methyl-2-(trifluoromethyl)benzyl alcohol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 5-Methyl-2-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the oxidizing agent (e.g., 1.5 to 2 equivalents of PCC or DMP) portion-wise to the stirred solution at room temperature. The choice of oxidizing agent is critical; DMP is often preferred for its milder conditions and easier work-up.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional hour.

-

Filter the mixture through a pad of celite or silica gel to remove the chromium salts (if PCC is used) or other solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude aldehyde by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, ensuring the removal of starting material and any over-oxidized carboxylic acid byproduct.

Analytical Characterization (Theoretical)

As experimental spectral data for this compound is not publicly available, this section provides a theoretical prediction of its key spectroscopic features based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: Three distinct signals are anticipated in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the aldehyde group will likely be the most deshielded. Spin-spin coupling between the aromatic protons will result in characteristic splitting patterns (e.g., doublets, and a singlet or a narrowly split doublet).

-

Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, likely between δ 2.3 and 2.6 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically between δ 185 and 195 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the aldehyde and methyl groups will also have characteristic shifts.

-

Trifluoromethyl Carbon (-CF₃): A quartet in the region of δ 120-130 ppm, with a large C-F coupling constant.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the trifluoromethyl group and the reactive aldehyde functionality makes this compound a valuable scaffold for the synthesis of novel therapeutic agents.

The Role of the Trifluoromethyl Group

The -CF₃ group is a bioisostere of a methyl group but with significantly different electronic properties.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase a drug's half-life.[3]

-

Binding Affinity: The lipophilicity of the -CF₃ group can enhance hydrophobic interactions with biological targets, potentially increasing binding affinity and potency.[4]

-

Bioavailability: By increasing lipophilicity, the -CF₃ group can improve a molecule's ability to cross biological membranes.[5]

Synthetic Utility of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries. Key reactions include:

-

Reductive Amination: To form substituted amines, which are prevalent in many drug classes.

-

Wittig Reaction: To create carbon-carbon double bonds for the synthesis of complex olefinic structures.

-

Aldol and Knoevenagel Condensations: For the formation of α,β-unsaturated carbonyl compounds, which are precursors to various heterocyclic systems.

Potential Therapeutic Targets

Derivatives of trifluoromethyl-substituted benzaldehydes have shown promise in various therapeutic areas.[4] Based on the activities of related compounds, derivatives of this compound could be explored for:

-

Anticancer Agents: As precursors to chalcones, quinolines, and other heterocyclic systems known to exhibit cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory Agents: The trifluoromethylphenyl moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: As a building block for novel Schiff bases and other compounds with potential antibacterial and antifungal properties.

Illustrative Reaction Scheme: Synthesis of a Schiff Base

Caption: General scheme for the synthesis of a Schiff base from this compound.

Conclusion

This compound represents a strategically important, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through standard oxidation protocols, and its structure can be confirmed by a combination of spectroscopic methods. The presence of the trifluoromethyl group imparts desirable physicochemical properties that are highly sought after in the design of novel therapeutics. The versatility of the aldehyde functionality further expands its utility, allowing for the creation of diverse molecular scaffolds with the potential for a wide range of biological activities. Further research into the specific synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the development of next-generation pharmaceuticals.

References

-

Quick Company. (n.d.). An Improved Process For Preparation Of Trifluoromethylbenzaldehydes And Intermediates Thereof. Retrieved from [Link]

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

-

ACS Publications. (n.d.). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 2-(Trifluoromethyl)benzaldehyde in Fine Chemical Manufacturing. Retrieved from [Link]

-

Vibrant Pharma Inc. (n.d.). 2-Methyl-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

-

Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

- patents.google.com. (n.d.). WO 2019/049173 A1.

-

NIST WebBook. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

PubMed. (n.d.). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. Retrieved from [Link]

Sources

5-Methyl-2-(trifluoromethyl)benzaldehyde safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 5-Methyl-2-(trifluoromethyl)benzaldehyde

Introduction: Understanding the Profile of a Key Building Block

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group, makes it a versatile precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, application-focused understanding of the compound's hazard profile. The core objective is to empower laboratory professionals with the knowledge to not only handle this chemical safely but to understand the scientific rationale behind each safety protocol. This document is structured to build from fundamental identification to proactive risk mitigation and emergency response.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 886502-76-7 | [1] |

| Molecular Formula | C₉H₇F₃O | [1] |

| Molecular Weight | 188.15 g/mol | |

| Recommended Use | Laboratory chemicals | [1] |

Section 1: Hazard Identification and Risk Analysis

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary risks associated with this compound are irritant effects on the skin, eyes, and respiratory system.

GHS Classification

The compound is categorized as follows:

| Classification | Hazard Code | Description |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source:[1]

The causality behind these classifications lies in the chemical's reactivity. The aldehyde functional group can react with biological nucleophiles, such as amino acids in proteins found in skin and mucous membranes, leading to an inflammatory response. The trifluoromethyl group enhances the electrophilicity of the aromatic ring, potentially contributing to its irritant properties.

Caption: GHS Hazard visualization for the compound.

Section 2: Proactive Risk Mitigation and Handling Protocols

Safe handling is achieved through a multi-layered approach that combines engineering controls, appropriate personal protective equipment (PPE), and stringent procedural discipline.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[2] This is non-negotiable due to its classification as a respiratory irritant (H335). The fume hood contains vapors and prevents inhalation, which is a primary exposure route.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3] Their proximity is crucial for rapid decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a passive step but an active risk assessment. The chosen equipment must be appropriate for the task and inspected before each use.

Caption: Logic-driven PPE selection workflow.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.[4] A face shield should be worn over goggles during procedures with a high risk of splashing.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[4] Always inspect gloves for tears or pinholes before use. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[5]

-

Respiratory Protection: Under normal fume hood use, a respirator is not required. However, in case of ventilation failure or a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) is necessary.[4]

Handling and Storage Protocols

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[5] Use only in a well-ventilated area.[4] Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[5] The substance may be sensitive to air, light, and moisture, so storage under an inert atmosphere (like nitrogen) is recommended for long-term stability and purity.[5]

Section 3: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

The following protocols are critical in the event of an exposure.[1] Medical personnel should be made aware of the material involved.[1]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[1] Remove contaminated clothing and wash it before reuse.[3]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] If the person is not breathing, give artificial respiration.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[1][3]

Accidental Release Measures: A Step-by-Step Workflow

A spill constitutes a significant inhalation and contact hazard. The response must be systematic.

-

Evacuate & Secure: Immediately alert others in the area. Evacuate non-essential personnel. Restrict access to the spill area.

-

Ventilate: Ensure the fume hood is operating or increase ventilation to the area, if safe to do so.

-

Don PPE: Wear the appropriate PPE as outlined in Section 2.2, including respiratory protection if the spill is large or outside of a fume hood.

-

Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[5]

-

Collect & Dispose: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[4]

-

Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Caption: Step-by-step spill response workflow.

Section 4: Technical Data and Disposal

Physical and Chemical Properties

| Property | Value |

| Physical State | Not specified, likely a solid or liquid |

| Appearance | Not specified |

| Odor | No information available |

| Melting Point/Range | No data available |

| Boiling Point/Range | No data available |

| Flash Point | No information available |

| Solubility | No information available |

Note: The toxicological and ecological properties have not been fully investigated.[4] The absence of data necessitates treating the compound with a high degree of caution.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.

-

Chemical Stability: The substance is stable under recommended storage conditions.[4]

-

Hazardous Reactions: Hazardous polymerization will not occur.[4]

-

Conditions to Avoid: Exposure to air, moisture, heat, and sources of ignition.[5]

-

Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong bases.[5]

Disposal Considerations

All waste materials, including the chemical itself and any contaminated absorbents or PPE, must be treated as hazardous waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not empty into drains or release into the environment.[2][4] Work with your institution's Environmental Health & Safety (EHS) department to ensure compliance.

References

-

Material Safety Data Sheet SDS/MSDS - Benzaldehyde. Kasturi Aromatics. [Link]

-

Material Safety Data Sheet - 5-Chloro-2-(trifluoromethyl)benzaldehyde. Capot Chemical. [Link]

Sources

1H NMR spectrum of 5-Methyl-2-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Methyl-2-(trifluoromethyl)benzaldehyde

Abstract

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the structure of molecules. By probing the magnetic properties of atomic nuclei, specifically protons (¹H), we can map the connectivity and chemical environment of atoms within a molecule. The ¹H NMR spectrum of an organic compound is a unique fingerprint, defined by three key parameters: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons generating a signal; and the spin-spin coupling constant (J), which provides information about adjacent, non-equivalent protons.

The target of this guide, this compound, presents an interesting case for ¹H NMR analysis. Its structure incorporates three distinct substituents on a benzene ring: an electron-donating methyl group (-CH₃), a strongly electron-withdrawing trifluoromethyl group (-CF₃), and a deshielding aldehyde group (-CHO). The interplay of these groups creates a unique electronic landscape, which is reflected in a complex and informative ¹H NMR spectrum. This guide will deconstruct the anticipated spectrum, explaining the causal relationships between the molecular structure and the resulting NMR signals.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A rigorous analysis of the ¹H NMR spectrum begins with a thorough understanding of the molecule's structure and the electronic effects exerted by its functional groups.

Molecular Structure and Proton Environments

This compound has three distinct types of protons: one aldehyde proton, three aromatic protons, and three methyl protons. Due to the substitution pattern, all three aromatic protons are chemically non-equivalent.

Analysis of the Aldehyde Proton (-CHO)

The aldehyde proton is expected to be the most deshielded proton in the molecule. This is due to two primary factors: the magnetic anisotropy of the carbonyl (C=O) bond and the electron-withdrawing nature of the adjacent aromatic ring, which is further amplified by the ortho -CF₃ group.[1][2] Consequently, its chemical shift is predicted to be significantly downfield, likely in the δ 10.3-10.5 ppm range.

In terms of multiplicity, the aldehyde proton is five bonds removed from the nearest ring proton (H-6). This five-bond coupling (⁵J), often called a long-range coupling, can be observable in aromatic aldehydes, typically appearing as a fine splitting of the aldehyde signal.[3] The coupling pathway follows a "W" or zig-zag configuration through the π-system, which is known to facilitate such long-range interactions. The expected coupling constant would be small, on the order of J ≈ 0.5-1.0 Hz . Therefore, the aldehyde proton will likely appear as a narrow singlet or a finely split quartet due to coupling with the three fluorine atoms of the CF3 group.

Analysis of the Aromatic Protons (Ar-H)

The three aromatic protons (H-3, H-4, and H-6) reside in a complex electronic environment, and their chemical shifts will be governed by the cumulative effects of the three substituents.

-

H-3: This proton is ortho to the strongly electron-withdrawing aldehyde and trifluoromethyl groups. It will experience significant deshielding from both. Its signal is expected to be the most downfield of the aromatic protons, likely around δ 8.0-8.2 ppm . It will be split by H-4 (an ortho coupling) and H-6 (a para coupling). Para couplings (⁴J) are often very small (<1 Hz) and may not be resolved.[4][5] Thus, H-3 is predicted to appear as a doublet, split by H-4 with a typical ortho coupling constant of ³J ≈ 8.0-8.5 Hz .

-

H-4: This proton is meta to the -CHO and -CF₃ groups but ortho to the electron-donating -CH₃ group. The meta withdrawing effects will cause some deshielding, while the ortho donating effect will cause shielding. The net effect is difficult to predict precisely without empirical data, but it will likely be upfield relative to H-3. A predicted range is δ 7.6-7.7 ppm . H-4 will be split by H-3 (ortho coupling) and H-6 (meta coupling). Meta couplings (⁴J) are characteristically smaller, around 2-3 Hz.[6] Therefore, H-4 should appear as a doublet of doublets (dd) with coupling constants of ³J ≈ 8.0-8.5 Hz (from H-3) and ⁴J ≈ 2.0-2.5 Hz (from H-6).

-

H-6: This proton is ortho to the electron-donating methyl group and meta to the two electron-withdrawing groups. The ortho methyl group will exert a shielding effect. Its signal is expected to be the most upfield of the aromatic protons, likely in the range of δ 7.4-7.5 ppm . It will be split by H-4 (meta coupling) and potentially show a very small para coupling to H-3. The primary splitting will be from H-4, so H-6 is predicted to appear as a doublet or a narrow doublet of doublets with ⁴J ≈ 2.0-2.5 Hz .

Analysis of the Methyl Protons (-CH₃)

The methyl protons are attached to the aromatic ring and will resonate in the typical benzylic region. The chemical shift is predicted to be around δ 2.4-2.5 ppm . In a standard ¹H NMR spectrum, this signal is expected to be a sharp singlet, as any coupling to the ortho proton (H-6) would be a four-bond coupling (⁴J) and is generally too small to be resolved.

The Overarching Influence of the Trifluoromethyl Group (-CF₃)

The -CF₃ group is a powerful deactivator and exerts a strong electron-withdrawing inductive effect (-I effect) but has no resonance effect.[7][8] This potent inductive withdrawal of electron density deshields nearby nuclei. Its effect is most pronounced on the ortho positions (C-1/CHO and C-3/H-3), contributing significantly to their downfield chemical shifts. While ¹⁹F-¹H coupling can occur, it is often not resolved in standard ¹H spectra without ¹⁹F decoupling.

Predicted ¹H NMR Data Summary

The predicted data for the ¹H NMR spectrum of this compound, assuming acquisition in CDCl₃ at 400 MHz, is summarized below.

| Proton Assignment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (J, Hz) |

| -CHO (Aldehyde H) | 1H | 10.3 – 10.5 | s (or narrow q) | - |

| H-3 (Aromatic H) | 1H | 8.0 – 8.2 | d | ³J ≈ 8.0-8.5 |

| H-4 (Aromatic H) | 1H | 7.6 – 7.7 | dd | ³J ≈ 8.0-8.5, ⁴J ≈ 2.0-2.5 |

| H-6 (Aromatic H) | 1H | 7.4 – 7.5 | d | ⁴J ≈ 2.0-2.5 |

| -CH₃ (Methyl H) | 3H | 2.4 – 2.5 | s | - |

Experimental Verification: A Standard Protocol

To validate the predictions outlined above, a standard experimental protocol should be followed. This protocol is designed to yield a high-resolution spectrum suitable for detailed analysis.

Part A: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.

-

Analyte Quantity: Weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this type of compound.[9]

-

Internal Standard: Add an internal reference standard for accurate chemical shift calibration. Tetramethylsilane (TMS) is the standard for organic solvents, with its signal defined as δ 0.0 ppm.[10] A common practice is to use CDCl₃ that already contains 0.03% TMS.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part B: Data Acquisition

These parameters are suggested for a 400 MHz NMR spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent (CDCl₃).

-

Tuning and Shimming: Tune the probe for the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.[11]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Number of Scans (NS): 16 to 32 scans should be sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of 16 ppm (from approximately -2 to 14 ppm) will cover the entire expected range of signals.

-

Part C: Data Processing

Once the Free Induction Decay (FID) is acquired, it must be processed to generate the frequency-domain spectrum.

-

Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.[12]

-

Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.[13]

-

Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.

-

Calibration: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each.

-

Peak Picking: Identify the exact chemical shift of each peak and measure the coupling constants (J-values) from the multiplet splittings.

Conclusion

This guide provides a detailed, theory-driven prediction of the ¹H NMR spectrum of this compound. By systematically analyzing the electronic and structural factors—namely the interplay between the aldehyde, methyl, and trifluoromethyl substituents—we have established a robust hypothesis for the chemical shifts, multiplicities, and coupling constants of all proton signals. The provided experimental protocol offers a clear and reliable pathway for researchers to acquire high-quality empirical data to validate these predictions. This combined theoretical and practical approach exemplifies the power of NMR spectroscopy as a primary tool for structural elucidation in chemical research and development.

References

-

Canadian Science Publishing. (n.d.). THE SUBSTITUENT EFFECT ON VICINAL PROTON COUPLING CONSTANTS IN MONOSUBSTITUTED BENZENES. Retrieved from [Link]

-

Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wiley Online Library. (2005). NMR Data Processing. In Encyclopedia of Magnetic Resonance. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Fast Visual Guide to process routine 2D-NMR datasets. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, January 31). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

NMRDB.org. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. acdlabs.com [acdlabs.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ou.edu [ou.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-depth Technical Guide to the 13C NMR Characterization of 5-Methyl-2-(trifluoromethyl)benzaldehyde

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Methyl-2-(trifluoromethyl)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the spectrum, a predicted spectral analysis, and a comprehensive experimental protocol.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. The presence of a methyl group, a trifluoromethyl group, and an aldehyde function on the benzene ring creates a unique electronic environment. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. Understanding the ¹³C NMR spectrum is crucial for confirming the molecular structure and for tracking its transformations in chemical reactions. This guide will delve into the intricacies of the ¹³C NMR characterization of this specific molecule, providing a blend of theoretical principles and practical insights.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted based on the established chemical shifts of benzaldehyde and the known substituent chemical shift (SCS) effects of the methyl and trifluoromethyl groups on the aromatic ring.

Substituent Effects on Aromatic Chemical Shifts:

-

Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde is highly deshielded and typically appears in the range of 190-195 ppm.[1] The aldehyde group is an electron-withdrawing group, which influences the chemical shifts of the aromatic carbons.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect. This generally leads to a shielding (upfield shift) of the ortho and para carbons and a minor deshielding (downfield shift) of the ipso carbon.[2] The methyl carbon itself will appear in the aliphatic region, typically around 20 ppm.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This causes a significant deshielding (downfield shift) of the ipso and ortho carbons.[3] Furthermore, the carbon of the CF₃ group will be split into a quartet due to coupling with the three fluorine atoms (¹JCF), and the aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF, etc.).[4]

Predicted ¹³C NMR Spectrum:

The chemical shifts for the nine distinct carbon atoms in this compound can be estimated by starting with the chemical shifts of benzaldehyde and applying the additive effects of the methyl and trifluoromethyl substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Justification |

| C=O | ~191 | s | The aldehyde carbonyl carbon is significantly deshielded.[1] |

| C1 | ~135 | q | Ipso-carbon to the aldehyde, deshielded. Will likely show a small quartet due to coupling with the CF₃ group. |

| C2 | ~132 | q | Ipso-carbon to the CF₃ group, strongly deshielded by the electron-withdrawing nature of the substituent. Will exhibit a significant quartet splitting.[3] |

| C3 | ~128 | q | Deshielded by the adjacent CF₃ group. Will show a small quartet due to coupling. |

| C4 | ~135 | s | Influenced by both the aldehyde and methyl groups. |

| C5 | ~140 | s | Ipso-carbon to the methyl group, deshielded. |

| C6 | ~130 | q | Shielded by the para-methyl group. Will show a small quartet due to coupling with the CF₃ group. |

| -CH₃ | ~21 | s | Typical chemical shift for an aromatic methyl group.[2] |

| -CF₃ | ~123 | q (¹JCF ≈ 275 Hz) | The carbon of the trifluoromethyl group will be a quartet with a large one-bond coupling constant.[4] |

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and has a well-defined solvent peak at δ 77.16 ppm which can be used for spectral referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

-

Tune and match the ¹³C probe to the correct frequency.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons and the CF₃ carbon to fully relax and provide quantitative information, though for routine characterization, a shorter delay is often acceptable.

-

Number of Scans (NS): 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio. The CF₃ carbon signal may be broad and of lower intensity due to the quartet splitting, potentially requiring more scans.

-

Spectral Width (SW): 0 to 220 ppm. This range will encompass both the aliphatic and aromatic regions, including the downfield carbonyl carbon.

-

Temperature: 298 K (25 °C).

4. Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Reference the spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.

-

Integrate the peaks if relative intensities are of interest, although ¹³C NMR is not inherently quantitative without specific experimental setups.

Visualizing the Molecular Structure and Substituent Effects

The following diagrams illustrate the molecular structure and the key electronic influences of the substituents.

Caption: Molecular structure of this compound.

Sources

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

solubility of 5-Methyl-2-(trifluoromethyl)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 5-Methyl-2-(trifluoromethyl)benzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Publication Date: January 11, 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in modern medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and established experimental methodologies to offer a robust predictive overview and a practical framework for empirical determination. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde distinguished by the presence of a methyl group and a highly electronegative trifluoromethyl (-CF3) group on the benzene ring. This unique substitution pattern imparts significant and desirable properties for synthetic applications. The trifluoromethyl group, in particular, is a cornerstone of modern pharmaceutical design, known for its ability to enhance metabolic stability, improve bioavailability, and increase the binding affinity of drug candidates by modulating lipophilicity and electronic properties. As an aldehyde, the compound serves as a versatile precursor for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a valuable intermediate in the synthesis of complex molecular architectures.

A thorough understanding of its solubility is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter for developing effective purification and crystallization protocols. This guide provides a detailed examination of the factors governing the solubility of this compound and presents a rigorous protocol for its quantitative measurement.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O | [1][2] |

| Molecular Weight | 188.15 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| CAS Number | 886502-76-7 | [3] |

The presence of the polar carbonyl group (C=O) and the highly polar C-F bonds in the trifluoromethyl group, combined with the nonpolar aromatic ring and methyl group, results in a molecule with a complex and nuanced polarity. This structure suggests that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound across different classes of organic solvents. Aldehydes and ketones are generally soluble in most common organic solvents.[4] The trifluoromethyl group typically increases lipophilicity, suggesting enhanced solubility in less polar environments compared to its non-fluorinated analog.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are expected to be effective at solvating this compound. The strong dipole of the carbonyl group will interact favorably with the dipoles of these solvents. For a related compound, 3-(trifluoromethyl)benzaldehyde, solubility in DMSO is reported to be high (100 mg/mL).[5] It is highly probable that this compound will exhibit similar high solubility in this class of solvents. Propanone (acetone), being a ketone with a similar carbonyl group, is miscible with water and dissolves a wide range of organic compounds.[6][7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. While the aldehyde cannot hydrogen bond with itself, the lone pair on the carbonyl oxygen can accept a hydrogen bond from the solvent's hydroxyl group.[8][9] Therefore, good solubility is anticipated in common alcohols like methanol and ethanol. Smaller aldehydes and ketones are generally soluble in water and, by extension, in alcohols.

-

Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): The aromatic ring and methyl group of the molecule provide significant nonpolar character. This lipophilic nature, enhanced by the trifluoromethyl group, suggests that the compound will be soluble in nonpolar solvents like toluene and diethyl ether. However, solubility in highly nonpolar aliphatic solvents like hexanes may be more limited due to the polar carbonyl and trifluoromethyl groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide array of organic compounds. It is predicted that this compound will be readily soluble in solvents like dichloromethane and chloroform. For instance, 3-(trifluoromethyl)benzaldehyde is noted as being slightly soluble in chloroform.[5]

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between solvent and carbonyl group. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Hydrogen bonding between solvent -OH and carbonyl oxygen. |

| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity to solvate both polar and nonpolar regions. |

| Nonpolar Aromatic | Toluene | High to Moderate | Favorable π-stacking and van der Waals interactions with the benzene ring. |

| Nonpolar Aliphatic | Hexanes, Heptane | Moderate to Low | The polar carbonyl and -CF₃ groups may limit solubility in purely aliphatic media. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond theoretical prediction, empirical measurement is essential. The following protocol describes the equilibrium solubility method, a reliable and widely used technique for determining the solubility of a solid compound in a given solvent. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Principle

An excess amount of the solid solute is agitated in the solvent for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated liquid phase is quantified.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled shaker, orbital mixer, or rotator

-

Constant temperature water bath or incubator

-

Syringes (glass, gas-tight)

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC, UV-Vis Spectrophotometer)

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a suitable solvent (typically the mobile phase or a solvent in which it is freely soluble, like acetonitrile) in a volumetric flask to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 5-6 standards covering the expected concentration range).

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of this compound to a pre-weighed vial. An amount that is visibly in excess after equilibration is required (e.g., 10-20 mg in 2 mL of solvent).

-

Record the exact mass of the compound added.

-

Add a precise volume of the test solvent to the vial.

-

Securely cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be run to confirm the time to equilibrium.

Step 3: Sample Separation and Dilution

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial or directly into an HPLC vial, discarding the first few drops to saturate the filter.

-

Accurately dilute a known volume or weight of the filtered supernatant with a suitable solvent to bring its concentration within the range of the calibration curve.

Step 4: Analysis and Quantification

-

Analyze the calibration standards using HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.995.

-

Analyze the diluted sample solutions under the same HPLC conditions.

-

Use the peak area of the sample and the calibration curve equation to determine the concentration of the diluted sample.

Step 5: Calculation of Solubility

-

Calculate the concentration of the original (undiluted) saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × (Volume of diluted sample / Volume of aliquot taken)

-

-

The final solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, all handling and experimental procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.[3]

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust theoretical framework based on its molecular structure and comparison with analogous compounds provides valuable predictive insights. The compound is expected to exhibit high solubility in polar aprotic, polar protic, and chlorinated organic solvents, with moderate to good solubility in nonpolar aromatic solvents. To obtain precise data for critical applications, the detailed equilibrium solubility determination protocol provided in this guide offers a reliable, field-proven methodology. By combining theoretical understanding with rigorous experimental validation, researchers can effectively harness the synthetic potential of this important chemical intermediate.

References

-

This compound - SAFETY DATA SHEET. (2024). Link

-

Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. (n.d.). Link

-

2-Methyl-5-(trifluoromethyl)benzaldehyde. (n.d.). Sigma-Aldrich. Link

-

A Technical Guide to the Physical Properties of 2-(Trifluoromethyl)benzaldehyde. (n.d.). BenchChem. Link

-

Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Link

-

4-(Trifluoromethyl)benzaldehyde. (n.d.). PubChem. Link

-

3-(Trifluoromethyl)benzaldehyde. (n.d.). ChemicalBook. Link

-

4-(Trifluoromethyl)benzaldehyde. (n.d.). ChemicalBook. Link

-

Physical Properties of Aldehydes and Ketones. (2022). eCampusOntario Pressbooks. Link

-

Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. (2023). EMBIBE. Link

-

SAFETY DATA SHEET. (2025). Sigma-Aldrich. Link

-

SAFETY DATA SHEET. (2025). Sigma-Aldrich. Link

-

SAFETY DATA SHEET. (2024). Fisher Scientific. Link

-

SAFETY DATA SHEET. (2024). Fisher Scientific. Link

-

Properties of Aldehydes and Ketones. (2022). Chemistry LibreTexts. Link

-

Properties of Aldehydes and Ketones. (2019). Chemistry LibreTexts. Link

-

2-Methyl-5-(trifluoromethyl)benzaldehyde. (n.d.). Vibrant Pharma Inc. Link

-

2-METHYL-5-(TRIFLUOROMETHYL)BENZALDEHYDE. (n.d.). ChemicalBook. Link

-

An introduction to aldehydes and ketones. (n.d.). Chemguide. Link

-

Tests for Aldehydes and Ketones. (2019). BYJU'S. Link

-

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. (n.d.). BenchChem. Link

-

Test for aldehydes and Ketones. (2020). YouTube. Link

-

Aldehyde. (2025). Britannica. Link

-

Tests for Aldehyde. (2016). YouTube. Link

-

2-(Trifluoromethyl)benzaldehyde. (n.d.). Sigma-Aldrich. Link

-

2-(Trifluoromethyl)benzaldehyde. (n.d.). Tokyo Chemical Industry Co., Ltd. Link

-

2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. (n.d.). ChemicalBook. Link

-

3-(Trifluoromethyl)benzaldehyde. (n.d.). PubChem. Link

Sources

- 1. 2-Methyl-5-(trifluoromethyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. fishersci.at [fishersci.at]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. embibe.com [embibe.com]

- 9. chemguide.co.uk [chemguide.co.uk]

electrophilicity of 5-Methyl-2-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the Electrophilicity of 5-Methyl-2-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. The document elucidates the molecular architecture and dissects the intricate interplay of substituent electronic effects that govern the reactivity of the carbonyl center. The potent, ortho-positioned trifluoromethyl group exerts a dominant electron-withdrawing inductive effect, which synergizes with the inherent electrophilicity of the aldehyde moiety. This effect is only marginally offset by the weakly electron-donating meta-methyl group. The result is a highly activated carbonyl carbon, exceptionally susceptible to nucleophilic attack. This guide quantifies these electronic influences using Hammett constants, discusses their implications for chemical reactivity, and provides a validated experimental protocol to demonstrate the compound's synthetic utility. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile building block.

Introduction to this compound

This compound (CAS No. 886498-85-7) is an aldehyde-bearing organic compound increasingly recognized for its utility as a pharmaceutical intermediate[1]. Its value in synthesis stems from a precisely functionalized aromatic core, featuring an aldehyde group primed for a wide array of chemical transformations. The electrophilicity of the aldehyde's carbonyl carbon—its propensity to accept an electron pair from a nucleophile—is the cornerstone of its reactivity.

The strategic placement of a methyl group and a trifluoromethyl group on the benzaldehyde scaffold profoundly modulates this electrophilicity. Understanding the nature and magnitude of these substituent effects is critical for predicting reaction outcomes, designing efficient synthetic routes, and developing novel molecular entities. This guide offers a detailed examination of the structural and electronic factors that render this compound a highly reactive electrophile.

Molecular Structure and Analysis of Electronic Effects